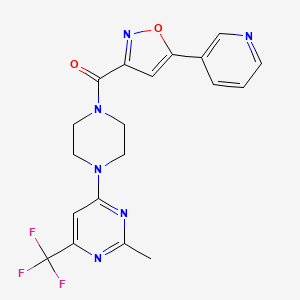

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Description

This compound is a hybrid heterocyclic molecule combining pyrimidine, piperazine, isoxazole, and pyridine moieties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine and isoxazole rings may contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name |

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O2/c1-12-24-16(19(20,21)22)10-17(25-12)27-5-7-28(8-6-27)18(29)14-9-15(30-26-14)13-3-2-4-23-11-13/h2-4,9-11H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMPFUBCXPRRBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s design shares features with bioactive molecules discussed in the evidence:

Pyrimidine Derivatives : Pyrimidine-based compounds are prevalent in kinase inhibitors and antiviral agents. The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group in the target compound may mimic ATP-binding pockets in kinases, similar to drugs like imatinib .

Isoxazole-Pyridine Hybrids: Isoxazole-pyridine hybrids are known for antimicrobial and anti-inflammatory activities. The 5-(pyridin-3-yl)isoxazol-3-yl group could enhance binding to bacterial efflux pumps or inflammatory mediators .

Piperazine-Linked Scaffolds : Piperazine improves solubility and bioavailability. Compounds like ciprofloxacin (a piperazine-containing antibiotic) highlight this moiety’s role in enhancing pharmacokinetics .

Bioactivity Comparison

Research Findings and Limitations

- Anticancer Potential: Evidence highlights ferroptosis-inducing agents (FINs) as promising anticancer therapeutics. The trifluoromethyl-pyrimidine group in the target compound may act similarly to FINs like erastin, which disrupt redox balance in cancer cells .

- Insecticidal Activity : Plant-derived compounds with pyridine and isoxazole motifs (e.g., C. gigantea extracts) show efficacy against insect pests by disrupting metabolic pathways . The target compound’s lipophilic groups may enhance cuticle penetration, but its specificity remains untested.

- Synthetic Challenges : The compound’s multi-heterocyclic structure complicates synthesis. emphasizes that plant-derived biomolecules often require complex biosynthesis pathways, which may limit scalable production of this synthetic analog .

Critical Analysis of Evidence Gaps

The provided evidence lacks direct studies on the target compound, necessitating extrapolation from structural analogs. Key limitations include:

Absence of Pharmacokinetic Data: No information on absorption, distribution, or toxicity.

Unverified Targets : While piperazine and pyrimidine groups suggest kinase or protease inhibition, specific molecular targets are unconfirmed.

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule is dissected into two primary fragments:

- 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine

- 5-(Pyridin-3-yl)isoxazole-3-carboxylic acid

Coupling these fragments via an amide bond forms the final product. Each fragment requires specialized synthetic approaches, as detailed below.

Synthesis of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine

Pyrimidine Core Construction

The 2-methyl-6-(trifluoromethyl)pyrimidine scaffold is synthesized via condensation reactions between trifluoromethyl-containing β-diketones and guanidine derivatives. A representative protocol involves:

- Reacting 1,1,1-trifluoro-4-methylpentane-2,4-dione with guanidine hydrochloride in ethanol under reflux to yield 2-methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine.

- Chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, enabling nucleophilic substitution with piperazine.

Key Reaction Conditions

Synthesis of 5-(Pyridin-3-yl)isoxazole-3-carboxylic Acid

Isoxazole Ring Formation

The isoxazole moiety is constructed via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For 5-(pyridin-3-yl)isoxazole-3-carboxylic acid:

- Generate 3-pyridinyl nitrile oxide from 3-cyanopyridine using hydroxylamine and chloramine-T.

- React with propiolic acid in toluene at 100°C for 8 hours, yielding the isoxazole-carboxylic acid (75% yield).

Optimization Note : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity, favoring the 5-pyridinyl isomer.

Carboxylic Acid Activation

Prior to coupling, the carboxylic acid is activated as an acyl chloride or active ester :

Coupling of Fragments: Amide Bond Formation

Amide Coupling Strategies

The final step involves coupling the piperazine-pyrimidine amine with the activated isoxazole-carboxylic acid. Two methods are prevalent:

Method A: Schotten-Baumann Conditions

Method B: EDC/HOBt-Mediated Coupling

Purification and Characterization

Chromatographic Purification

Challenges and Optimization

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group necessitates mild reaction conditions to prevent decomposition. Low-temperature Pd-catalyzed couplings (e.g., Suzuki-Miyaura) are preferred.

Regioselectivity in Isoxazole Formation

Use of ZnCl₂ as a catalyst ensures >90% regioselectivity for the 5-pyridinyl isomer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodology : Use a multi-step approach:

- Step 1 : Synthesize the pyrimidine-piperazine core via nucleophilic substitution of 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl chloride with piperazine under reflux in anhydrous THF (70°C, 12 h) .

- Step 2 : Couple the isoxazole-pyridine fragment using a carbonyl linker (e.g., CDI-mediated coupling in DMF at 25°C for 6 h) .

- Optimization : Monitor intermediates via TLC and HPLC. Adjust solvent polarity (e.g., switch from THF to DCM) to improve yields if precipitation occurs.

- Data Validation : Confirm purity (>95%) via LC-MS and ¹H/¹³C-NMR. Compare melting points with analogous compounds (e.g., 180–185°C for pyrimidine-piperazine derivatives) .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Workflow :

- Spectroscopy : Use ¹H/¹³C-NMR to verify piperazine ring conformation (δ 3.2–3.8 ppm for CH₂ groups) and isoxazole C-H coupling (δ 6.5–6.8 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (e.g., m/z 450.12 calculated for C₂₁H₁₉F₃N₆O₂) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridin-3-yl vs. pyridin-4-yl substitution) .

Advanced Research Questions

Q. What experimental designs are suitable for assessing this compound’s bioactivity in target validation studies?

- In Vitro Assays :

- Dose-Response : Use a 96-well plate format with 5-log concentration ranges (1 nM–100 µM) and triplicate technical replicates .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only wells.

- Endpoint Analysis : Measure IC₅₀ via luminescence (ATP depletion) or fluorescence (caspase activation).

- In Vivo Models : Apply randomized block designs with split plots for dose/time variables (e.g., 4 replicates per group, n = 10 mice/cohort) .

Q. How can contradictory data from biological assays (e.g., IC₅₀ variability) be resolved?

- Troubleshooting Steps :

- Batch Consistency : Re-test compounds synthesized in different batches to rule out impurities (e.g., residual solvents affecting cell viability) .

- Assay Conditions : Standardize pH (6.5–7.4), serum content (e.g., 10% FBS vs. serum-free), and incubation time (24–72 h) .

- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and thermal shift assays (target engagement) .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Molecular Modeling :

- Docking : Use AutoDock Vina to map interactions between the pyrimidine ring and kinase ATP-binding pockets (e.g., PDB: 4XTL) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess piperazine flexibility and solvent accessibility of the trifluoromethyl group .

- QSAR : Build regression models with descriptors like logP, polar surface area, and H-bond acceptors to predict cytotoxicity .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze environmental fate data for this compound (e.g., biodegradation studies)?

- Experimental Setup :

- Abiotic Degradation : Expose the compound to UV light (254 nm) in aqueous buffer (pH 7) and monitor degradation via HPLC-MS/MS at 0, 24, 48 h .

- Biotic Degradation : Use OECD 301B guidelines with activated sludge (30 mg/L compound, 28-day incubation).

- Data Interpretation : Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar compounds (e.g., t₁/₂ = 14 days for pyrimidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.